5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde
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Description
5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde is a chemical compound with the molecular formula C6H6BrNO2. It has a molecular weight of 204.02 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6BrNO2/c1-10-5-2-6 (7)8-4 (5)3-9/h2-3,8H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Safety and Hazards
Sigma-Aldrich provides this product with a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, H332, and H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335).
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, play a significant role in cell biology and are used for the treatment of various disorders including cancer and microbial infections .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to affect a variety of biochemical pathways, leading to downstream effects such as the inhibition of cancer cell growth .
Result of Action
Similar compounds, such as indole derivatives, have been shown to exhibit a variety of biologically significant properties, including anti-cancer and anti-microbial activities .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde involves the bromination of 3-methoxy-1H-pyrrole-2-carbaldehyde using bromine in acetic acid.", "Starting Materials": [ "3-methoxy-1H-pyrrole-2-carbaldehyde", "Bromine", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 3-methoxy-1H-pyrrole-2-carbaldehyde (1.0 g) in acetic acid (10 mL) and add bromine (1.2 mL) dropwise with stirring at room temperature.", "Step 2: After the addition of bromine is complete, stir the reaction mixture for an additional 30 minutes.", "Step 3: Add sodium acetate (1.5 g) to the reaction mixture and stir for 10 minutes.", "Step 4: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde as a yellow solid (yield: 70-80%)." ] } | |
CAS No. |
803712-69-8 |
Molecular Formula |
C6H6BrNO2 |
Molecular Weight |
204 |
Purity |
95 |
Origin of Product |
United States |
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